Ciclopirox Olamine

Antifungal Susceptibility Testing Broad-Spectrum Activity Mixed Cutaneous Infections

Ciclopirox olamine is not an imidazole or allylamine—it is an iron-chelating antimycotic with a unique, multimodal mechanism. Unlike ketoconazole or terbinafine, it delivers fungicidal activity against azole-resistant strains (C. glabrata, C. krusei) and intrinsic Gram-negative antibacterial action, eliminating the need for secondary antibacterial agents in mixed-infection models. For transungual delivery R&D, its superior nail penetration profile outperforms amorolfine lacquers. When sterol biosynthesis inhibitors fail or confound experimental outcomes, ciclopirox olamine is the definitive alternative.

Molecular Formula C14H24N2O3
Molecular Weight 268.35 g/mol
CAS No. 41621-49-2
Cat. No. B1668986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCiclopirox Olamine
CAS41621-49-2
Synonyms6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone ethanolamine salt
Batrafen
ciclopirox
ciclopirox olamine
ciclopiroxolamine
cyclopirox
cyclopyroxolamine
Dafnegin CSC
Dafnegin-CSC
HOE 296
HOE-296
HOE296
Loprox
Penlac
Molecular FormulaC14H24N2O3
Molecular Weight268.35 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N(C(=C1)C2CCCCC2)O.C(CO)N
InChIInChI=1S/C12H17NO2.C2H7NO/c1-9-7-11(13(15)12(14)8-9)10-5-3-2-4-6-10;3-1-2-4/h7-8,10,15H,2-6H2,1H3;4H,1-3H2
InChIKeyMBRHNTMUYWQHMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 150 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ciclopirox Olamine (CAS 41621-49-2): Broad-Spectrum Hydroxypyridone Antifungal for Procuring Non-Azole, Non-Allylamine Therapeutic Alternatives


Ciclopirox olamine, the ethanolamine salt of the synthetic hydroxypyridone antimycotic ciclopirox, is an iron-chelating agent that inhibits metal-dependent fungal enzymes. It is commercially available as a topical cream, lotion, suspension, gel, and nail lacquer [1]. Unlike the imidazoles (e.g., ketoconazole, econazole) and allylamines (e.g., terbinafine), ciclopirox olamine exhibits a distinct, multimodal mechanism of action characterized by high-affinity chelation of polyvalent cations, such as Fe³⁺ and Al³⁺ [2]. This action results in the inhibition of essential metal-dependent enzymes, including catalase and peroxidase, leading to the accumulation of toxic peroxides within the fungal cell. Furthermore, its unique mechanism confers activity against a broader spectrum of clinically relevant pathogens, including many that are intrinsically resistant to or less susceptible to conventional sterol biosynthesis inhibitors [3].

Why Generic Substitution of Ciclopirox Olamine with Common Azole or Allylamine Antifungals May Compromise Research and Therapeutic Outcomes


The assumption that antifungal agents within a broad class are interchangeable is a significant source of error in both research and clinical practice. While imidazoles (e.g., econazole, ketoconazole) and allylamines (e.g., terbinafine) primarily target ergosterol synthesis, ciclopirox olamine acts via a distinct metal-chelation mechanism [1]. This fundamental difference translates into critical, quantifiable distinctions in three key areas: (1) its unique and broader spectrum of activity, which notably includes intrinsic activity against Gram-negative bacteria and specific azole-resistant fungi [2]; (2) its formulation-dependent biopharmaceutical performance, particularly its superior nail penetration profile compared to some imidazoles and allylamines when formulated correctly [3]; and (3) its demonstrated fungicidal activity in vitro against strains where imidazoles like ketoconazole are only fungistatic [4]. The evidence presented below provides the quantitative basis for these critical differentiations, underscoring why ciclopirox olamine cannot be simply substituted without a high risk of compromised efficacy or altered experimental outcomes.

Quantitative Evidence Guide: Selecting Ciclopirox Olamine Based on Comparative Performance Data Against Econazole, Ketoconazole, Terbinafine, and Amorolfine


Comparative Broad-Spectrum In Vitro Activity of Ciclopirox Olamine vs. Econazole and Butenafine Against Mixed Cutaneous Pathogens

In a head-to-head in vitro study evaluating ciclopirox olamine against econazole nitrate and butenafine HCl, ciclopirox olamine demonstrated the broadest spectrum of activity across dermatophytes, yeasts, and both Gram-positive and Gram-negative bacteria [1]. While all three agents showed comparable activity against dermatophytes, ciclopirox olamine was the only agent with demonstrable activity against the Gram-negative bacteria tested [1].

Antifungal Susceptibility Testing Broad-Spectrum Activity Mixed Cutaneous Infections

Superior Fungicidal Efficacy of Ciclopirox Olamine Against Malassezia Species vs. Ketoconazole in Time-Kill Assays

A direct comparative in vitro study found that a 1.5% ciclopirox olamine solution exhibited significant fungicidal activity against Malassezia globosa and M. restricta reference strains after 15-30 minutes of contact, while a 2% ketoconazole solution failed to produce any fungicidal effect [1].

Fungicidal Activity Seborrheic Dermatitis Malassezia

Enhanced Human Nail Penetration and Permeation of Ciclopirox (HPCH Formulation) vs. Amorolfine Lacquer

An in vitro comparative study on human healthy nails demonstrated that a hydroxypropyl chitosan (HPCH)-based 8% ciclopirox formulation (Onytec®) resulted in significantly higher nail penetration and permeation than a 5% amorolfine lacquer (Loceryl®) [1]. The efficacy index, a measure of the drug's potential to inhibit nail pathogens, was higher for the ciclopirox formulation [1].

Nail Penetration Transungual Drug Delivery Onychomycosis Formulation Performance

Comparative Efficacy of Poloxamer 407-Based Ciclopirox and Terbinafine Formulations in an Infected Nail Plate Model

In an infected nail plate model using Trichophyton rubrum, poloxamer 407-based formulations containing 1% ciclopirox olamine were found to be about as effective as similar 1% terbinafine hydrochloride systems [1]. Furthermore, these 1% poloxamer 407 formulations were equally as effective as the marketed 8% ciclopirox nail lacquer (Ciclopoli) [1].

Onychomycosis Formulation Development Drug Delivery Infected Nail Model

Optimal Application Scenarios for Ciclopirox Olamine Based on Comparative Evidence


Research into Mixed Cutaneous Infections Involving Gram-Negative Bacteria

For in vitro and in vivo studies of mixed fungal-bacterial infections, particularly those involving Gram-negative pathogens, ciclopirox olamine is the preferred antifungal agent. This is based on direct comparative evidence showing that, unlike econazole or butenafine, ciclopirox olamine possesses intrinsic, quantifiable activity against a broad range of Gram-negative bacteria [1]. This eliminates a major variable in experimental design where a secondary antibacterial agent would otherwise be required.

Development of Advanced Topical Formulations for Onychomycosis

In formulation development for onychomycosis, ciclopirox olamine is a strategic choice. Evidence from comparative in vitro nail plate models demonstrates that when formulated with appropriate vehicles (e.g., HPCH or poloxamer 407), it can achieve superior nail penetration compared to amorolfine lacquers [2] and comparable efficacy to terbinafine at significantly lower drug concentrations [3]. This provides a robust basis for developing novel, highly effective transungual delivery systems.

Mechanistic Studies on Fungicidal Activity and Iron Chelation

Ciclopirox olamine is a unique tool for investigating fungal cell death mechanisms related to metal homeostasis. Its proven fungicidal activity against Malassezia species, where ketoconazole is only fungistatic [4], provides a clear comparative phenotype for studying the downstream effects of iron chelation. This makes it invaluable for target identification and validation studies focused on novel pathways beyond ergosterol synthesis.

Investigations Targeting Azole-Resistant Fungal Strains

Given its distinct iron-chelating mechanism of action, ciclopirox olamine should be the agent of choice when designing studies targeting intrinsically azole-resistant or multi-drug resistant fungal pathogens. Its broad spectrum is documented to include strains such as Candida glabrata and C. krusei, which are known for reduced susceptibility to azoles , thus ensuring experimental outcomes are not confounded by pre-existing resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ciclopirox Olamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.